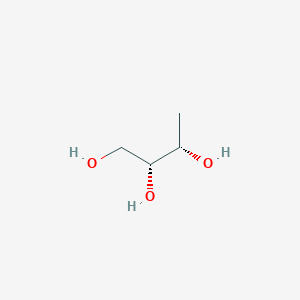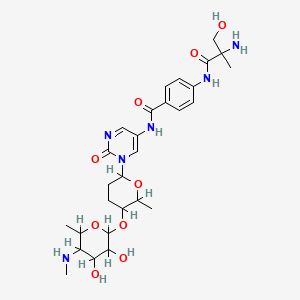
Bamicetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bamicetin is a nucleoside antibiotic with the chemical formula C28H40N6O9 and a molecular weight of 604.66 g/mol . It is known for its potent antimicrobial properties and is produced by certain strains of the Streptomyces genus . This compound is structurally related to other nucleoside antibiotics such as amicetin and plicacetin .
Vorbereitungsmethoden
Bamicetin can be synthesized through various routes. One common method involves the fermentation of Streptomyces species, specifically Streptomyces vinaceusdrappus and Streptomyces fasciculatis . The fermentation broth is then processed to isolate and purify this compound. Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Bamicetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield compounds such as bamicetamine.
Substitution: Substitution reactions involving this compound can lead to the formation of different nucleoside analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bamicetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside antibiotic synthesis and reactions.
Biology: this compound is studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: This compound is used in the development of new antibiotics and antimicrobial agents
Wirkmechanismus
Bamicetin exerts its effects by targeting the peptidyl transferase center of the 23S ribosomal RNA, inhibiting protein synthesis in bacteria . This action disrupts bacterial growth and replication, making this compound an effective antimicrobial agent. The molecular targets and pathways involved include the binding of this compound to specific sites on the ribosomal RNA, leading to the inhibition of peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Bamicetin is similar to other nucleoside antibiotics such as amicetin and plicacetin. it has unique structural features that differentiate it from these compounds. For example, this compound has a distinct sugar moiety configuration compared to amicetin . Other similar compounds include streptcytosines A-E, which are derivatives of de-amosaminyl-cytosamine .
Eigenschaften
CAS-Nummer |
43043-14-7 |
|---|---|
Molekularformel |
C28H40N6O9 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C28H40N6O9/c1-14-19(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-18(11-31-27(34)40)32-24(38)16-5-7-17(8-6-16)33-26(39)28(3,29)13-35/h5-8,11-12,14-15,19-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,32,38)(H,33,39) |
InChI-Schlüssel |
RYBQPRIRVSUQBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC(O1)N2C=C(C=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)NC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


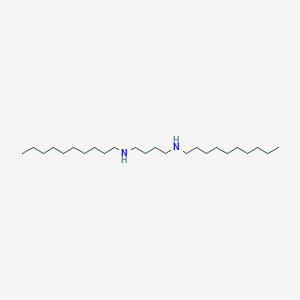

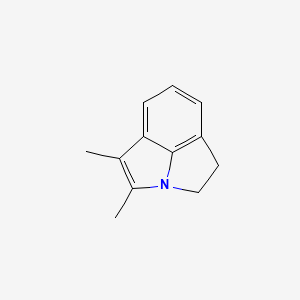
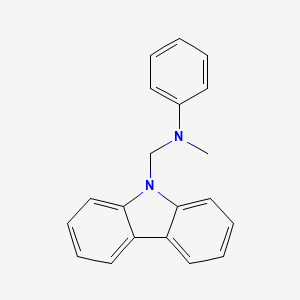
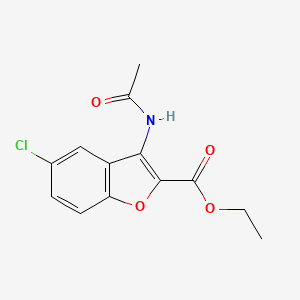
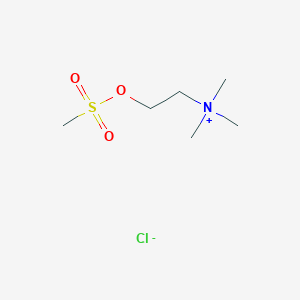
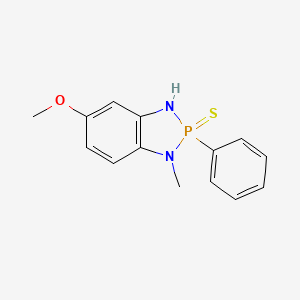
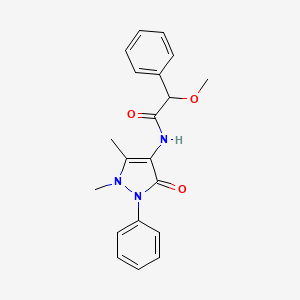
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
